Home > Products > Screening Compounds P67317 > 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole
3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole - 314257-92-6

3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole

Catalog Number: EVT-3121905
CAS Number: 314257-92-6
Molecular Formula: C23H18Cl2N2O2
Molecular Weight: 425.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1′‐Methyl‐4′‐(2,4‐di­chloro­phenyl)‐1H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐5′′‐(thia­zolo­[3,2‐b][1,2,4]­triazole)‐2,6′′(3H,5′′H)‐dione

  • Compound Description: This compound features a complex structure with three distinct ring systems connected by spiro junctions. It is formed through a [3 + 2]-cycloaddition reaction between an azomethine ylide and a substituted thiazolotriazole. The molecule exhibits intermolecular N—H⋯N hydrogen bonds and weak C—H⋯O interactions. []

4′-(2,4-Di­chloro­phenyl)-1′-methyl-2,3,2′′,3′′-tetra­hydro-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-2′′-(1,3-benzimidazo­[2,1-b]­thia­zole)-2,3′′-dione

  • Compound Description: Similar to the previous compound, this molecule features a complex tricyclic structure linked by spiro junctions. The structure includes a planar 2-oxindole ring, a pyrrolidine ring, and a benzimidazothiazole ring system. []
  • Compound Description: This molecule displays a complex, multi-ring system encompassing a 2-oxindole ring, a pyrrolidine ring, and a thiazolopyrimidine ring, all connected through spiro junctions. The pyrrolidine ring exhibits a half-chair conformation. Notably, intermolecular N−H···O hydrogen bonds connect pairs of molecules. []

4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: This compound contains two pyrazole rings, one existing as a pyrazol-5-ol. It exhibits intramolecular hydrogen bonding and π–π interactions between specific ring systems. []

(Z)-1-(2,4-dichlorophenyl)-5-methyl-2-(1H-1,2,4-triazol-1-yl)hex-1-en-3-one

  • Compound Description: This compound exhibits potent antifungal activity against Gloeosporium ampelophagum, the causal agent of grapevine anthracnose. It demonstrates significantly higher antifungal activity than its structural analog, propiconazole. []

N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide

  • Compound Description: This compound serves as a promising lead for anticonvulsant activity, particularly in the context of pentylenetetrazole-induced seizures. The cyclic amide fragment plays a crucial role in its pharmacological activity. []

3(3-methyl-5-styryl-4-isoxazolylimino)-2-indolinones

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various spiro-fused indole derivatives, specifically spiro thiazolidinones, spiroazetidinones, and spiro oxadiazolines. []

7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1- yl)ethoxymethyl]benzo[b]thiophene (Sertaconazole)

  • Compound Description: Sertaconazole is a known antifungal agent. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound demonstrates potent and selective antagonism toward the cannabinoid-1 receptor (CB1R), positioning it as a potential therapeutic agent for obesity and metabolic syndrome. Importantly, its large topological polar surface area (tPSA) limits its ability to cross the blood-brain barrier. []

2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol

  • Compound Description: This compound displays broad-spectrum antifungal activity against various Candida species, including those with low fluconazole susceptibility. It inhibits ergosterol biosynthesis and exhibits moderate inhibitory effects on phospholipase A2-like activity. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a potent and selective CB1 receptor antagonist. It exhibits inverse agonist activity at the CB1 receptor, a property linked to its interaction with the lysine residue (Lys3.28) in the receptor's binding site. [, ]
  • Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, an enzyme involved in the elongation of long-chain fatty acids. This inhibition suggests potential therapeutic applications for metabolic disorders like diabetes. []
  • Compound Description: SB216763 acts as a glycogen synthase kinase 3β (GSK-3β) inhibitor and a partial agonist of the aryl hydrocarbon receptor (AhR). It has been investigated for its cardioprotective effects in models of myocardial ischemia-reperfusion injury. [, ]

5′′-(2,4-Dichlorobenzylidene)-1′-(2,4-dichlorophenyl)-1′′-methyl-1′,2′,3′,5′,6′,7′,8′,8a’-octahydrodispiro[acenaphthylene-1,3′-indolizine-2′,3′′-piperidine]-2,4′′(1H)-dione

  • Compound Description: This complex molecule incorporates a 2,4-dichlorophenyl group and a spiro-fused piperidine ring within its structure. It features an intramolecular C—H⋯O interaction, and the crystal packing is stabilized by C—H⋯π interactions. []

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound features a pyrazole core substituted with a 2,4-dichlorophenyl group and a 4-chlorophenyl group. The crystal structure reveals intermolecular C—H⋯N and C—H⋯Cl interactions. []

4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one

  • Compound Description: This compound was synthesized with a high yield (90.6%) and high purity (98.9%) through a multistep process involving 2,4-dichlorophenylhydrazine hydrochloride and methyl acetimidate hydrochloride as starting materials. []

1-[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole (Reagent L)

  • Compound Description: Reagent L acts as an effective extractant for separating rhodium(III) and copper(II) from hydrochloric acid solutions. Its efficacy in separating these metals makes it a valuable tool in hydrometallurgy, particularly for processing solutions derived from hydrated cakes containing precious metals. [, ]

5-(2,4-Di­chloro­phen­oxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This molecule comprises a pyrazole ring system bearing a 2,4-dichlorophenoxy group. In its crystal structure, intermolecular interactions such as C—H⋯O hydrogen bonds and weaker C—Cl⋯π and C—H⋯π interactions contribute to its stability. []

2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide

  • Compound Description: This compound represents a novel heterocyclic ring system synthesized through the rearrangement of a cinnamoyl derivative of a benzothiazine. Its discovery expands the diversity of accessible heterocyclic structures and opens avenues for exploring their potential biological activities. []

1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide

  • Compound Description: This compound serves as a valuable intermediate for synthesizing various substituted pyridothiazine derivatives. The presence of the trifluoromethyl group can modulate its physicochemical properties, potentially influencing its biological activity. []

2,4-Dichlorophenyl acrylate (2,4-DCPA)

  • Compound Description: 2,4-DCPA is a monomer used in synthesizing copolymers with methyl methacrylate. These copolymers demonstrate antimicrobial activity against specific microorganisms. []

N-(7-chloro-2, 4-dioxo-1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5- benzodiazepine-3-yl)-1H-indole-2-carboxyamide

  • Compound Description: This compound is a 2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivative. It shows potential for treating various dietary functional disorders, adiposis, behavioral and emotional disorders, schizophrenia, and gastrointestinal disorders. []

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

  • Compound Description: This compound was synthesized efficiently by reacting 3,4-dichlorophenylhydrazine hydrochloride with ethyl acetoacetate. []
  • Compound Description: This compound, incorporating two pyrazol-5-ol units and a 2,4-dichlorophenyl group, was synthesized via a catalyst-free reaction using water as the solvent. Its crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonding. []

5-(2,2'-bithiophen-5-yl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pirazole-3-carboxamide

  • Compound Description: This compound is a potent CB1 receptor antagonist exhibiting a Rimonabant-like anti-obesity activity in diet-induced obese mice. It demonstrates the potential of bioisosteric replacement in drug design, replacing the 5-(5-halo-2-thienyl) moiety of Rimonabant with a 5-(5-aryl-2-thienyl) group. []

(Z)-5-(4-fluororobenzylidene)-3-[(1H-indol-1-yl)(substituted phenyl)methyl]thiazolidine-2,4-dione

  • Compound Description: This compound series shows promising anticancer activity, particularly against the MCF-7 human breast cancer cell line. It exhibits inhibitory activity against topoisomerase-I. []

1-[3-methyl-2(3H)-benzazolon-5- or 6-yl]-4-{4-[cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyleneoxyphenyl}piperazines

  • Compound Description: This series of compounds represents a group of structurally related derivatives synthesized from benzoxazolone, benzothiazolone, and benzimidazolone precursors. They feature a 2,4-dichlorophenyl substituted dioxolane ring linked to a piperazine moiety. []

3-[2-(2,4-Di­chloro­phenyl)­vinyl]-2-methyl-1-phenyl­sulfonyl-1H-indole

  • Compound Description: This compound features a vinyl linker connecting the indole ring system to a 2,4-dichlorophenyl group. The crystal structure reveals a trans configuration across the vinyl double bond. []

5-Chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

  • Compound Description: This compound demonstrates moderate anticancer activity and features a pyrazolo[1,5-a]pyrimidine core structure. []

1‐methyl‐2,2-dioxido-1H-2,1-benzothiazin-4‐yl 2-chloro-4-(methylsulfonyl)benzoate

  • Compound Description: This compound, a benzothiazine derivative, plays a role in the synthesis of the novel heterocyclic ring system 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide. []

(2R,3R)-(—)-2-(2,4-dichlorophenyl)-3-azido-1-(1H-1,2,4-triazol-1-yl)-2-butanol

  • Compound Description: This compound is a key intermediate in the synthesis of a potential antifungal agent targeting the cytochrome P450 14α-demethylase enzyme. []

6-(2,4-Dichloro­phen­yl)-3-[(1H-1,2,4-triazol-1-yl)meth­yl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thia­diazine

  • Compound Description: This compound, featuring a thiadiazine ring system, exhibits intermolecular π–π stacking interactions that contribute to the stability of its crystal structure. []

1-[2-[[(4-chlorophenyl)-methyl]thio]-2-(2, 4-dichlorphenyl)ethyl]-1H imidazole (Sulconazole) nitrate

  • Compound Description: Sulconazole nitrate is an antifungal agent with a structure characterized by a 2,4-dichlorophenyl group linked to an imidazole ring through a thioether bridge. []

Properties

CAS Number

314257-92-6

Product Name

3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole

IUPAC Name

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.31

InChI

InChI=1S/C23H18Cl2N2O2/c1-26-21-10-6-5-9-18(21)22(23(26)15-7-3-2-4-8-15)19(14-27(28)29)17-12-11-16(24)13-20(17)25/h2-13,19H,14H2,1H3

InChI Key

COGOJXSLRROWMS-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.